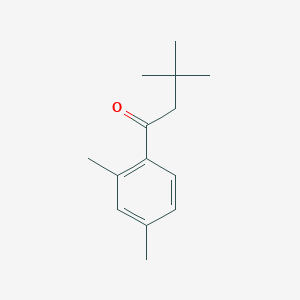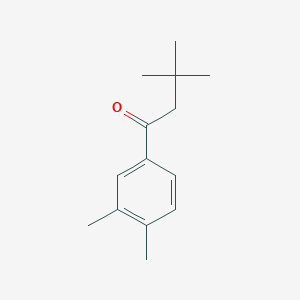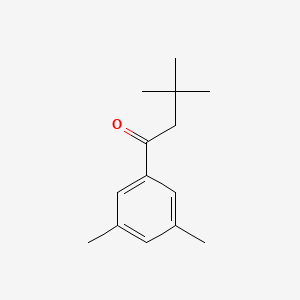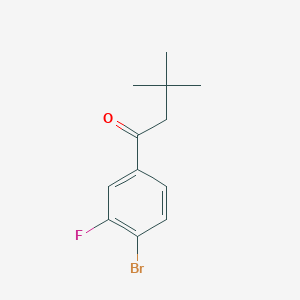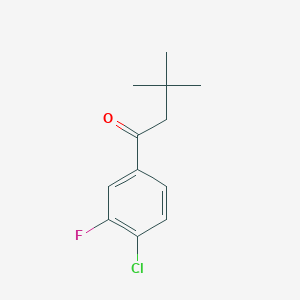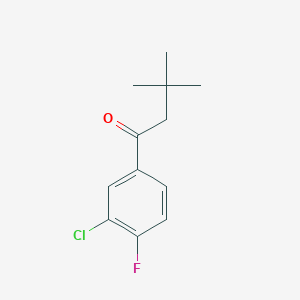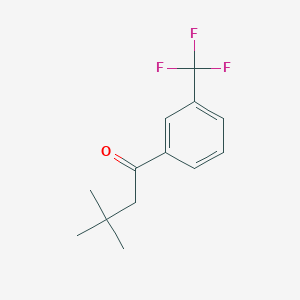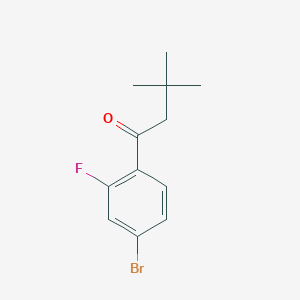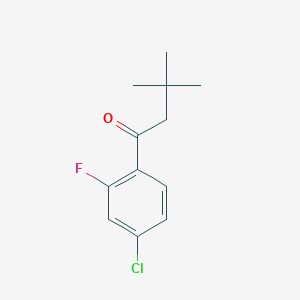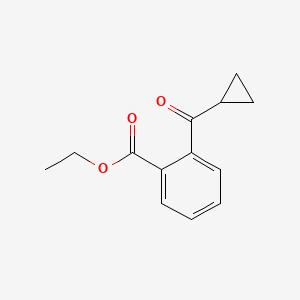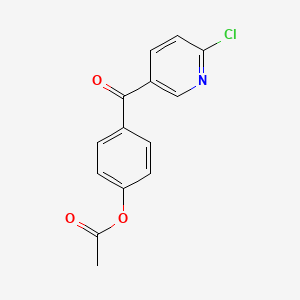
5-(4-Acetoxybenzoyl)-2-chloropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Acetoxybenzoyl)-2-chloropyridine is a chemical compound with the molecular formula C14H10ClNO3 and a molecular weight of 275.68 g/mol . It is intended for research use only.
Synthesis Analysis
The synthesis of similar compounds involves the use of hydroxy- and acetoxybenzoic acids with dipeptides based on 4-aminobutanoic acid and glycine . The process involves the creation of hydroxy (acetoxy)benzoyl chlorides and 4-[hydroxy (acetoxy)benzoylamino]butanoyl chlorides as intermediate products . Acyl chlorides are prepared by treating the corresponding acids with oxalyl chloride in the presence of dimethylformamide at a ratio of 1:1.1:0.07 in boiling benzene .Molecular Structure Analysis
The molecular structure of 5-(4-Acetoxybenzoyl)-2-chloropyridine is represented by the formula C14H10ClNO3.Physical And Chemical Properties Analysis
The physical and chemical properties of 5-(4-Acetoxybenzoyl)-2-chloropyridine include a molecular weight of 275.68 g/mol . More specific properties such as melting point, boiling point, and solubility are not available in the search results.Wissenschaftliche Forschungsanwendungen
Antiproliferative Agents
5-(4-Acetoxybenzoyl)-2-chloropyridine derivatives have been studied for their potential as antiproliferative agents. A study synthesized a series of phenylbipyridinylpyrazoles, which included derivatives of 2-chloropyridine, and screened them against tumor cell lines. Some compounds exhibited broad-spectrum activity, with high correlation levels with known anticancer agents, suggesting promise as therapeutic agents for human malignancies (Al-Sanea et al., 2015).
Anti-Cancer Activity
In another study, novel complexes based on 5-Acetoxy-1-(6-chloropyridin-2-yl)-1H-pyrazole-3-carboxylic acid methyl ester derivatives were synthesized. These compounds exhibited in vitro cytotoxicities against various cancer cell lines, suggesting potential as anti-cancer agents (Qiao et al., 2021).
Catalytic Activity in Carbon–Carbon Bond-Forming Reactions
A study focused on synthesizing benzimidazolium salts and their palladium complexes, which included 3-chloropyridine as a component. These compounds showed good catalytic activity for C–C bond formation, indicating potential applications in organic synthesis (Akkoç et al., 2016).
Fluorescent Probes for Mercury Ion
5-(4-Acetoxybenzoyl)-2-chloropyridine derivatives were used in the synthesis of fluorescent probes for mercury ion detection. One study demonstrated the efficiency of these probes in both acetonitrile and buffered aqueous solutions (Shao et al., 2011).
Liquid Crystals
In the field of material science, derivatives of 2-chloropyridine were synthesized to explore their behavior as liquid crystals. These studies evaluated the mesophase behavior of the compounds, contributing to the development of advanced materials (Hagar et al., 2020).
Eigenschaften
IUPAC Name |
[4-(6-chloropyridine-3-carbonyl)phenyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO3/c1-9(17)19-12-5-2-10(3-6-12)14(18)11-4-7-13(15)16-8-11/h2-8H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWSYICJIQBHJME-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)C2=CN=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00642181 |
Source


|
| Record name | 4-(6-Chloropyridine-3-carbonyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00642181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Acetoxybenzoyl)-2-chloropyridine | |
CAS RN |
898786-50-0 |
Source


|
| Record name | 4-(6-Chloropyridine-3-carbonyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00642181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

